4-Methyl-1-oxa-4-azaspiro[4.5]decane
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Overview
Description
4-Methyl-1-oxa-4-azaspiro[4.5]decane is a spirocyclic compound with the molecular formula C9H17NO. It features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-4-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1,2-diaminocyclohexane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 4-Methyl-1-oxa-4-azaspiro[4The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-Methyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold in drug design, particularly for antitumor and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-Methyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
39931-24-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-methyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-10-7-8-11-9(10)5-3-2-4-6-9/h2-8H2,1H3 |
InChI Key |
JBMZKDLFGCAZSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC12CCCCC2 |
Origin of Product |
United States |
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